molecular formula C14H15NO3 B2902402 1-(3,4a,5,10b-Tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-4-yl)prop-2-en-1-one CAS No. 2361656-97-3

1-(3,4a,5,10b-Tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-4-yl)prop-2-en-1-one

Cat. No.: B2902402
CAS No.: 2361656-97-3
M. Wt: 245.278
InChI Key: VJTCKNJTPYZGAZ-UHFFFAOYSA-N
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Description

The compound “1-(3,4a,5,10b-Tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-4-yl)prop-2-en-1-one” is a chalcone derivative . Chalcones are interesting anticancer drug candidates which have attracted much interest due to their unique structure and their extensive biological activity .


Synthesis Analysis

The compound can be synthesized as a pale-yellow solid with a melting point of 138–140 °C . The yield of the synthesis process is around 78% .


Molecular Structure Analysis

The molecular structure of the compound can be confirmed through NMR spectroscopy . The compound is a chalcone derivative with a methoxy group .


Chemical Reactions Analysis

The compound is a part of a series of tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline chalcone derivatives . These derivatives have been evaluated for their antifungal activities in vitro .


Physical and Chemical Properties Analysis

The compound is a pale-yellow solid with a melting point of 138–140 °C . It is synthesized from acetonitrile .

Mechanism of Action

The compound has shown significant anticancer activity and displayed gradient-dependent inhibition against breast cancer cell proliferation .

Properties

IUPAC Name

1-(3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-4-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-2-13(16)15-7-8-17-14-10-5-3-4-6-12(10)18-9-11(14)15/h2-6,11,14H,1,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTCKNJTPYZGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCOC2C1COC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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